1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
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Overview
Description
1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method involves the selective fluorination of pyridine using reagents such as Selectfluor® . The resulting 3-fluoropyridine is then subjected to a series of reactions to introduce the carbonyl group at the 4-position.
The next step involves the formation of the azetidine ring, which can be achieved through cyclization reactions. The azetidine-3-yl moiety is then coupled with the fluoropyridine-4-carbonyl intermediate using appropriate coupling agents and conditions.
Finally, the pyrrolidine-2,5-dione core is introduced through a series of condensation reactions, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The azetidine ring and pyrrolidine-2,5-dione core contribute to the compound’s stability and bioavailability, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine derivative used in various chemical reactions.
Azetidine-3-carboxylic acid: A compound with a similar azetidine ring structure.
Pyrrolidine-2,5-dione: A core structure found in many bioactive molecules.
Uniqueness
1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is unique due to its combination of a fluoropyridine moiety, an azetidine ring, and a pyrrolidine-2,5-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-11-5-16-4-3-10(11)14(21)17-6-9(7-17)8-18-12(19)1-2-13(18)20/h3-5,9H,1-2,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULWFYWBKMZSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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